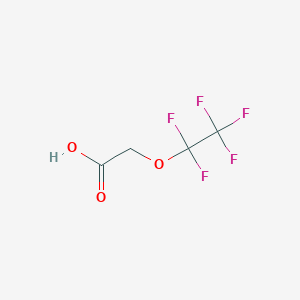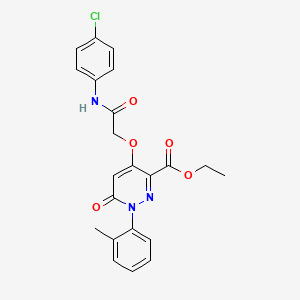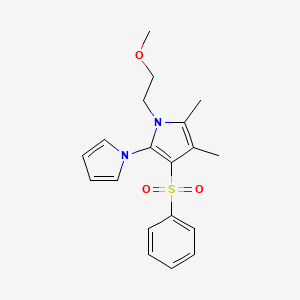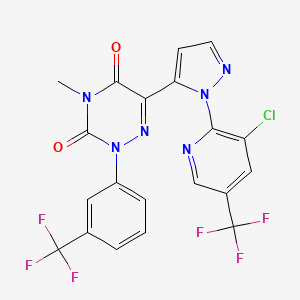
Pentafluoroethyloxy-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoroethyloxy-acetic acid is a fluorinated organic compound with the molecular formula C6H7F5O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it a compound of interest in fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoroethyloxy-acetic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(perfluoroethoxy)acetate with a suitable acid catalyst. The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity . Another method involves the fluorination of ethyloxy-acetic acid derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to handle the high reactivity of fluorinating agents and ensure the safe and efficient production of the compound. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Pentafluoroethyloxy-acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentafluoroethyloxy-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentafluoroethyloxy-acetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This property is particularly useful in designing enzyme inhibitors and receptor modulators for therapeutic applications .
Comparison with Similar Compounds
Pentafluoroethyloxy-acetic acid can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications but has raised environmental and health concerns due to its persistence and bioaccumulation.
Perfluorooctane sulfonic acid (PFOS): Similar to PFOA, used in various applications but also associated with environmental and health risks.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain alternative to PFOS, designed to reduce environmental persistence while maintaining similar properties.
This compound stands out due to its unique balance of stability and reactivity, making it a versatile compound for various applications while potentially offering a safer profile compared to longer-chain fluorinated compounds.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O3/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHPWZULBRKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2555240.png)




![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)

![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
![2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid](/img/structure/B2555252.png)
![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)
![(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2555257.png)
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/new.no-structure.jpg)

